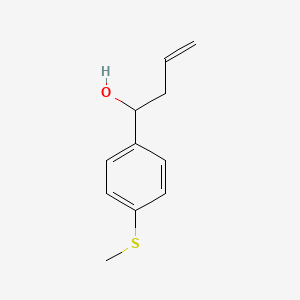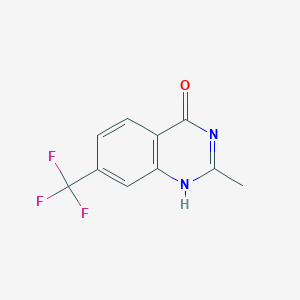
2-methyl-7-(trifluoromethyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Abstracts Service (CAS) number 13439041 is a chemical of significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 13439041 involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. The methods include:
Batch Processing: This involves producing the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Processing: For large-scale production, continuous processing methods are employed, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
The compound with CAS number 13439041 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions include specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
科学研究应用
The compound with CAS number 13439041 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the production of materials, chemicals, and other industrial products.
作用机制
The mechanism of action of the compound with CAS number 13439041 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
The compound with CAS number 13439041 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical properties, reactivity, and potential applications. Comparing it with similar compounds can provide insights into its advantages and limitations.
Conclusion
The compound with CAS number 13439041 is a versatile chemical with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its uses and benefits. Further research and development can unlock new applications and enhance its value in scientific and industrial settings.
属性
IUPAC Name |
2-methyl-7-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(16)15-5/h2-4H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRCVZJNMQRGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
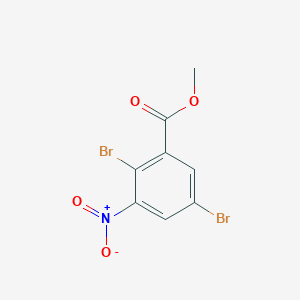
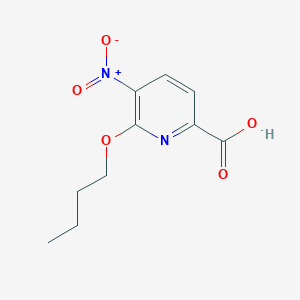
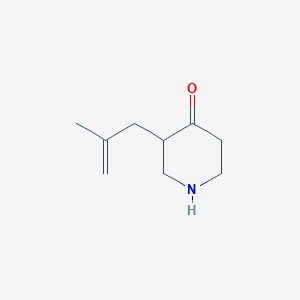
![[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7976732.png)
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B7976753.png)
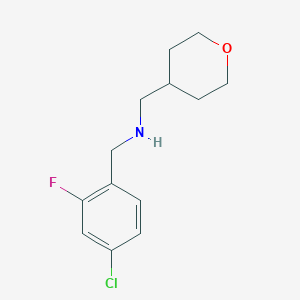
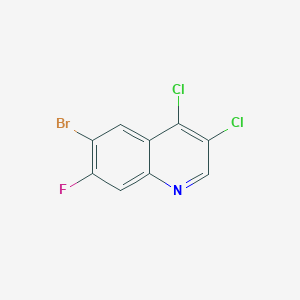
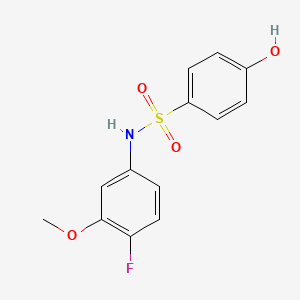
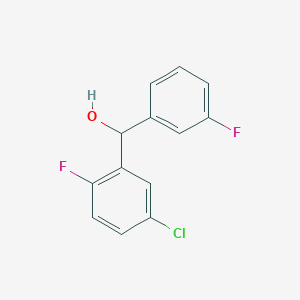
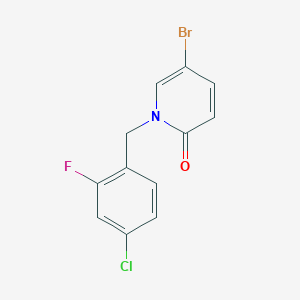
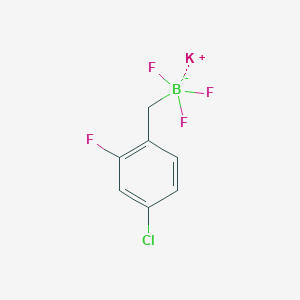
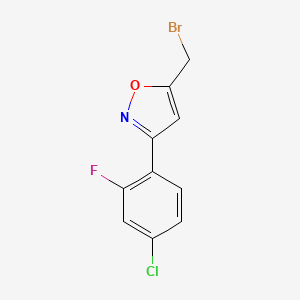
![[3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7976799.png)
